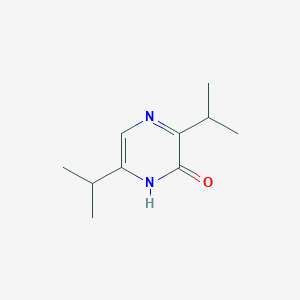

3,6-Di(propan-2-yl)pyrazin-2(1H)-one

Description

Overview of Heterocyclic Compounds in Academic Research

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, represent a vast and diverse class of organic compounds. Their prevalence in nature is underscored by their presence in essential biomolecules such as vitamins, hormones, and antibiotics. In academic and industrial research, heterocycles are of paramount importance, with estimates suggesting they are present in over 85% of all biologically active chemical compounds. This makes them a cornerstone of modern drug design and medicinal chemistry. The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, and hydrogen bonding capacity, which are critical for their biological function.

The Pyrazinone Core Structure: A Focus on the 2(1H)-Pyrazinone Moiety

The 2(1H)-pyrazinone core is a six-membered heterocyclic ring containing two nitrogen atoms, with a ketone group at the 2-position. This scaffold is a common motif in a variety of natural products, particularly those isolated from microbial sources such as fungi and bacteria, including species of Aspergillus, Streptomyces, and myxobacteria. rsc.org These naturally occurring pyrazinones exhibit a broad spectrum of biological activities. acs.org The 2(1H)-pyrazinone structure is also a key building block in synthetic chemistry, serving as a versatile intermediate for the preparation of more complex, pharmacologically active derivatives. nih.gov

Historical Context and Evolution of Research on Substituted Pyrazinones

Research into pyrazinones dates back to the early 20th century, with significant advancements in their synthesis being made from the 1940s onward, largely driven by the discovery of their presence in biologically interesting natural products. nih.gov Early synthetic methods often resulted in symmetrically substituted pyrazinones. Over time, more sophisticated and versatile strategies have been developed to allow for the controlled synthesis of unsymmetrically substituted derivatives, greatly expanding the chemical space available for exploration. A common and historically significant synthetic route involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. nih.gov Another established method is the modification of diketopiperazines. nih.gov The ongoing interest in this class of compounds is fueled by their diverse biological roles, which include kinase inhibition and quorum sensing activity. acs.org

Rationale for Comprehensive Investigation of 3,6-Di(propan-2-yl)pyrazin-2(1H)-one within Chemical Biology and Synthetic Chemistry

The specific compound, this compound, is of particular interest due to its structural relationship to a number of bioactive natural products. The di-isopropyl substitution pattern is analogous to other dialkyl-substituted pyrazinones that have been isolated from natural sources, particularly Streptomyces species. For instance, compounds such as (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one and 3,6-di-sec-butyl-2(1H)-pyrazinone have been isolated from marine-derived actinomycetes. nih.gov These closely related molecules have demonstrated cytotoxic activities against various cancer cell lines, highlighting the potential biological relevance of the alkyl substitution pattern at the 3- and 6-positions of the pyrazinone ring. nih.gov A comprehensive investigation into the synthesis, chemical properties, and biological activity of this compound is therefore warranted to further understand the structure-activity relationships within this class of compounds and to explore its potential applications in chemical biology and as a lead structure in synthetic chemistry programs.

Structure

3D Structure

Properties

CAS No. |

86799-77-1 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

3,6-di(propan-2-yl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C10H16N2O/c1-6(2)8-5-11-9(7(3)4)10(13)12-8/h5-7H,1-4H3,(H,12,13) |

InChI Key |

XQELNPFTJBJNDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=C(C(=O)N1)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,6 Di Propan 2 Yl Pyrazin 2 1h One and Its Derivatives

General Approaches to 2(1H)-Pyrazinone Ring Construction

The construction of the 2(1H)-pyrazinone ring can be achieved through several strategic approaches, primarily involving the formation of the heterocyclic system from acyclic precursors, the utilization of α-amino acid-derived units, or the chemical modification of diketopiperazines.

Synthesis from Acyclic Precursors

The synthesis of 2(1H)-pyrazinones from acyclic precursors is a versatile strategy that involves the condensation of various components to build the heterocyclic ring. patsnap.com A common method involves the reaction of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide. nih.gov In this approach, the α-amino ketone provides the N-1, C-5, and C-6 atoms of the pyrazinone ring, while the α-haloacetyl halide supplies the C-2 and C-3 atoms. The initial condensation yields a ketoamide, which upon treatment with a nitrogen source like ammonia, undergoes cyclization and subsequent oxidation to afford the 2(1H)-pyrazinone. nih.gov

Another significant approach is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.gov This method, first described by R. G. Jones, is a powerful tool for constructing the pyrazinone ring, forming the N-1 to C-6 and N-4 to C-5 bonds in a single step. nih.gov The regioselectivity of this reaction can be influenced by the nature of the substituents on both the amino acid amide and the dicarbonyl compound.

Utilization of α-Amino Acid-Derived Units

Given that many naturally occurring 2(1H)-pyrazinones are substituted with alkyl groups at the 3- and 6-positions, α-amino acids serve as logical and readily available starting materials. The self-condensation of α-amino acid esters can lead to the formation of 2,5-diketopiperazines, which are direct precursors to 3,6-disubstituted 2(1H)-pyrazinones. rsc.org

Furthermore, α-amino acid amides are key components in the previously mentioned condensation with 1,2-dicarbonyl compounds. nih.gov The use of amino acid derivatives allows for the direct incorporation of the side chains of the amino acids into the final pyrazinone structure, providing a straightforward route to a variety of substituted analogs. For instance, the use of valine amide would be a direct precursor for the isopropyl group found in 3,6-di(propan-2-yl)pyrazin-2(1H)-one.

Formation from Diketopiperazines

Diketopiperazines, also known as 2,5-piperazinediones, are cyclic dipeptides that can be readily prepared by the dehydration of α-amino acids. nih.gov These compounds serve as valuable precursors for the synthesis of 3,6-disubstituted 2(1H)-pyrazinones. The conversion of a diketopiperazine to a pyrazinone typically involves an oxidation or a dehydration-aromatization sequence.

A classical method involves the treatment of the diketopiperazine with a dehydrating agent like phosphoryl chloride. This can lead to the formation of a dihydropyrazinone, which can then be oxidized to the corresponding 2(1H)-pyrazinone. nih.gov Alternatively, the reaction with phosphoryl chloride can yield a mixture of mono- and dichloropyrazines. The 2-chloropyrazine (B57796) can then be hydrolyzed to the 2(1H)-pyrazinone. nih.gov For the synthesis of symmetrically substituted pyrazinones like this compound, the self-condensation of an amino acid like valine to form the corresponding symmetrical diketopiperazine, followed by conversion to the pyrazinone, is a viable route.

| Precursor Type | General Method | Key Reagents | Resulting Bonds |

|---|---|---|---|

| Acyclic Precursors | Condensation | α-amino ketone, α-haloacetyl halide, Ammonia | N1-C6, N4-C5 |

| Acyclic Precursors | Condensation | α-amino acid amide, 1,2-dicarbonyl compound | N1-C6, N4-C5 |

| α-Amino Acid Derivatives | Self-condensation and conversion | Valine methyl ester | C3-N4, C6-N1 |

| Diketopiperazines | Dehydration/Oxidation | 3,6-Diisopropyldiketopiperazine, POCl₃ | Aromatization of the ring |

Specific Synthetic Routes for this compound and Closely Related Analogs

While general methods provide a foundation for the synthesis of the 2(1H)-pyrazinone core, specific strategies can be employed for the targeted synthesis of this compound and its functionalization.

Minisci Radical Alkylation Strategies for Pyrazine (B50134) Ring Functionalization

The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient N-heterocycles, such as pyrazines and their derivatives. patsnap.comwikipedia.org This reaction involves the addition of a nucleophilic radical to the protonated heterocyclic ring. The pyrazinone ring, being electron-deficient, is a suitable substrate for such a transformation.

For the introduction of isopropyl groups, as in this compound, a Minisci-type reaction could be envisioned starting from a pyrazin-2(1H)-one core. The isopropyl radical can be generated from various precursors, such as isobutyric acid, through oxidative decarboxylation using reagents like silver nitrate (B79036) and ammonium (B1175870) persulfate. patsnap.comwikipedia.org The reaction is typically carried out under acidic conditions to protonate the pyrazinone ring, thereby increasing its reactivity towards the nucleophilic radical. The stabilized nature of the secondary isopropyl radical makes it a suitable candidate for this type of reaction. researchgate.net While direct Minisci alkylation on a pre-formed pyrazinone to install both isopropyl groups might be challenging due to regioselectivity and potential side reactions, it represents a plausible strategy for the late-stage functionalization of a pyrazinone scaffold.

| Reaction Type | Substrate | Radical Source | Key Reagents | Position of Functionalization |

|---|---|---|---|---|

| Minisci Alkylation | Pyrazin-2(1H)-one | Isobutyric acid | AgNO₃, (NH₄)₂S₂O₄, H₂SO₄ | C-3, C-5, or C-6 |

Conversion Pathways to Substituted Acetylpyrazines

The conversion of a 2(1H)-pyrazinone to a substituted acetylpyrazine (B1664038) is a less direct transformation. Direct acylation of the pyrazinone ring can be challenging. Friedel-Crafts acylation, a common method for introducing acyl groups onto aromatic rings, is generally not effective for highly electron-deficient heterocycles like pyrazinones, as the ring is deactivated towards electrophilic substitution. youtube.com

However, alternative strategies for the synthesis of acetylpyrazines exist, which could be adapted. One approach involves the synthesis of acetylpyrazine from 2-cyanopyrazine via a Grignard reaction with methylmagnesium chloride, followed by hydrolysis. patsnap.com This suggests that if this compound could be converted to a corresponding cyanopyrazine derivative, a similar pathway could be employed.

Another potential route involves radical acylation. Acyl radicals can be generated from α-keto acids and can add to protonated N-heterocycles in a Minisci-type fashion. ed.ac.uk While this would typically functionalize a pyrazine ring, its application to a pyrazinone would need to be explored. The direct conversion of the pyrazinone carbonyl to an acetyl group is not a straightforward transformation and would likely require a multi-step sequence, potentially involving protection of the ring nitrogen, reduction of the amide, and subsequent oxidation or other functional group manipulations.

Claisen-Schmidt Condensation and Related Coupling Reactions for Extended Conjugated Systems

The extension of conjugated systems in pyrazinone structures is a key strategy for modulating their electronic and optical properties. While direct Claisen-Schmidt condensation on the this compound core is not extensively documented, the principles of this and related reactions can be applied to its derivatives to create larger π-systems. The Claisen-Schmidt condensation involves the reaction of an enolizable ketone with an aldehyde in the presence of a base or acid catalyst, leading to the formation of α,β-unsaturated ketones, which are valuable precursors for various heterocyclic compounds. nih.gov

A general strategy would involve the functionalization of the isopropyl groups or the pyrazinone ring to introduce a reactive carbonyl or methylene (B1212753) group, which can then participate in condensation reactions. For instance, oxidation of one of the isopropyl groups to an acetyl group would provide a suitable substrate for Claisen-Schmidt reaction with various aromatic or heteroaromatic aldehydes. This would lead to the formation of chalcone-like structures appended to the pyrazinone core, thereby extending the π-conjugation. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, on halogenated derivatives of this compound offer a versatile route to extended conjugated systems. rsc.orgsemanticscholar.org For example, a bromo- or iodo-substituted pyrazinone can be coupled with a wide range of vinyl or aryl boronic acids or stannanes to introduce new unsaturated moieties. These methods are instrumental in the synthesis of pyrazinacene-based conjugated polymers, where extending the π-conjugation is crucial for their electronic properties. nih.govdigitellinc.com The choice of catalyst, ligands, and reaction conditions is critical to achieve high yields and selectivity in these coupling reactions.

The following table summarizes potential strategies for extending conjugation:

| Reaction Type | Reactant on Pyrazinone Core | Coupling Partner | Resulting Structure |

| Claisen-Schmidt Condensation | Acetyl group | Aromatic/Heteroaromatic aldehyde | α,β-Unsaturated ketone derivative |

| Suzuki Coupling | Halogen (Br, I) | Aryl/Vinyl boronic acid | Aryl/Vinyl substituted pyrazinone |

| Stille Coupling | Halogen (Br, I) | Aryl/Vinyl stannane | Aryl/Vinyl substituted pyrazinone |

| Heck Coupling | Halogen (Br, I) | Alkene | Alkenyl substituted pyrazinone |

Directed Syntheses for Isopropyl Substitution Patterns

The synthesis of this compound and its analogs with specific isopropyl substitution patterns relies on several established methods for pyrazinone ring formation. A prevalent and direct approach is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgsemanticscholar.org To obtain the desired 3,6-di-isopropyl substitution, valinamide (B3267577) would be the α-amino acid amide of choice, reacting with a 1,2-dicarbonyl compound where at least one of the carbonyl groups is attached to an isopropyl group.

Another powerful method involves the cyclization of diketopiperazines (2,5-piperazinediones). researchgate.net Symmetrical diketopiperazines derived from valine can be treated with a dehydrating agent like phosphoryl chloride to yield 3,6-diisopropyl-2(1H)-pyrazinone. rsc.orgnih.gov This method is particularly useful for producing symmetrically substituted pyrazinones.

For unsymmetrical substitution patterns, where only one of the substituents is an isopropyl group, a mixed diketopiperazine can be employed, though this may lead to a mixture of regioisomers that require separation. rsc.org Alternatively, a more controlled synthesis can be achieved by reacting an N-protected amino acid with a different amino acid ester to form a dipeptide, which is then cyclized to the diketopiperazine and subsequently converted to the pyrazinone.

A summary of synthetic approaches is provided below:

| Starting Materials | Key Reaction | Product |

| Valinamide and an isopropyl-substituted 1,2-dicarbonyl | Condensation | This compound |

| Di-valine diketopiperazine | Dehydration (e.g., with POCl₃) | This compound |

| α-Amino ketone/aldehyde and an α-haloacetyl halide derivative | Condensation and cyclization | Substituted 2(1H)-pyrazinone |

Derivatization and Functionalization Strategies for this compound Analogs

Introduction of Electron-Withdrawing Groups

The introduction of electron-withdrawing groups (EWGs) onto the pyrazinone ring can significantly alter the electronic properties of this compound, influencing its reactivity and potential applications. wikipedia.org EWGs generally decrease the electron density of the aromatic system, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. mdpi.com

A common strategy for introducing EWGs is through the derivatization of halogenated pyrazinones. rsc.orgsemanticscholar.org For instance, 3,5-dihalo-2(1H)-pyrazinones can be synthesized and subsequently undergo nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to introduce groups like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R). rsc.orgnih.gov The position of the halogen on the pyrazinone ring dictates the site of functionalization.

Direct nitration or sulfonation of the pyrazinone ring can also be attempted, although the reaction conditions must be carefully controlled to avoid degradation of the starting material. The presence of the activating alkyl groups might direct electrophilic substitution to the available positions on the ring, but the pyrazinone nitrogen atoms can also be protonated under strongly acidic conditions, deactivating the ring.

Examples of electron-withdrawing groups and their potential introduction methods are listed below:

| Electron-Withdrawing Group | Potential Synthetic Method |

| Nitro (-NO₂) | Nitration of the pyrazinone ring; Nucleophilic substitution on a halo-pyrazinone with a nitrite (B80452) salt |

| Cyano (-CN) | Palladium-catalyzed cyanation of a halo-pyrazinone |

| Sulfonyl (-SO₂R) | Sulfonation of the pyrazinone ring; Reaction of a halo-pyrazinone with a sulfinate salt |

| Trifluoromethyl (-CF₃) | Introduction via a trifluoromethyl-containing building block during ring synthesis; Copper-mediated trifluoromethylation |

Alkyl Chain Modifications and Their Synthetic Accessibility

Modifying the isopropyl groups of this compound allows for the fine-tuning of its steric and electronic properties. The synthetic accessibility of these modified analogs is largely dependent on the availability of the corresponding α-amino acid precursors. rsc.org The general synthetic routes for pyrazinones, such as the condensation of α-amino acid amides with 1,2-dicarbonyls or the cyclization of diketopiperazines, can be readily adapted by using different amino acids. rsc.orgsemanticscholar.orgresearchgate.net

For instance, using leucinamide or isoleucinamide instead of valinamide would lead to pyrazinones with isobutyl or sec-butyl groups, respectively. rsc.org A wide variety of natural and unnatural α-amino acids can be employed to introduce a diverse range of alkyl and functionalized alkyl chains at the 3- and 6-positions of the pyrazinone ring.

Furthermore, modifications can be performed on the existing isopropyl groups, although this is generally more challenging. For example, radical halogenation of the isopropyl groups could introduce a handle for further functionalization, such as nucleophilic substitution or elimination to form an alkene, which can then be further derivatized. researchgate.net

The following table illustrates the relationship between the starting amino acid and the resulting alkyl group on the pyrazinone:

| Starting α-Amino Acid | Resulting Alkyl Group at C-3 and/or C-6 |

| Valine | Isopropyl |

| Leucine (B10760876) | Isobutyl |

| Isoleucine | sec-Butyl |

| Alanine | Methyl |

| Phenylalanine | Benzyl |

Preparation of Isotopologue-Enriched Derivatives (e.g., ¹³C, ¹⁴C, ²H)

The synthesis of isotopically labeled derivatives of this compound is crucial for mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis. The preparation of these isotopologues typically involves the use of labeled starting materials in one of the established synthetic routes for pyrazinones.

For instance, to introduce ¹³C or ¹⁴C into the pyrazinone ring, one could use a labeled 1,2-dicarbonyl compound or a labeled α-amino acid. The synthesis of ¹³C-labeled vinyl pyruvate (B1213749) has been reported, demonstrating the feasibility of preparing labeled carbonyl precursors. nih.gov Similarly, ¹³C- or ¹⁴C-labeled valine can be synthesized or commercially obtained and used to introduce the label into the pyrazinone backbone.

Deuterium (B1214612) (²H) labeling can be achieved in several ways. Using deuterated solvents (e.g., D₂O, MeOD) with a suitable catalyst can lead to H/D exchange at acidic C-H positions. For more specific labeling, deuterated starting materials are required. For example, deuterated valine can be used to introduce deuterium into the isopropyl groups. A PubChem entry for 6-(propan-2-yl-d7)pyrazin-3,5-d2-2-amine demonstrates the synthesis of extensively deuterated pyrazine derivatives. nih.gov

The choice of labeling strategy depends on the desired position of the isotope:

| Isotope | Labeled Precursor | Position of Label |

| ¹³C | ¹³C-labeled 1,2-dicarbonyl | C-5 and/or C-6 of pyrazinone ring |

| ¹³C, ¹⁴C, ¹⁵N | Labeled valine | C-3, N-4, and isopropyl group |

| ²H | Deuterated valine | Isopropyl group |

| ²H | Deuterated solvent (H/D exchange) | Potentially at the C-5 position or on the N-H |

Stereoselective Synthetic Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound, where the stereochemistry at the chiral centers of the isopropyl groups or other substituents is controlled, requires stereoselective synthetic methods. rwth-aachen.de When using chiral α-amino acids like L- or D-valine, the stereochemistry at the α-carbon is transferred to the C-3 and/or C-6 position of the pyrazinone ring if the synthesis proceeds without racemization.

For the introduction of new stereocenters, asymmetric synthesis methodologies are employed. rsc.org This can involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. researchgate.net For example, a stereoselective Michael addition of a nucleophile to an α,β-unsaturated pyrazinone derivative could be catalyzed by a chiral organocatalyst to generate a new stereocenter with high enantiomeric excess. researchgate.net

Stereoselective reduction of a ketone functionality on a side chain can be achieved using chiral reducing agents like those derived from boranes (e.g., CBS catalysts) or chiral metal complexes. nih.gov Intramolecular cyclization reactions, such as nitrone cycloadditions, can also be performed in a stereoselective manner to create complex chiral structures fused to the pyrazinone ring. nih.gov

Key strategies for stereoselective synthesis include:

| Approach | Description | Example |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials | Synthesis from L- or D-valine |

| Chiral Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction | Asymmetric hydrogenation of a double bond in a side chain |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct a stereoselective reaction | Evans asymmetric alkylation to build a chiral side chain |

| Organocatalysis | Use of small organic molecules as chiral catalysts | Enantioselective Michael addition to a pyrazinone derivative |

Article on this compound Postponed Due to Lack of Publicly Available Spectroscopic Data

An in-depth article focusing on the structural elucidation and advanced spectroscopic characterization of the chemical compound this compound cannot be provided at this time. A thorough search of publicly accessible scientific databases and literature has revealed a significant lack of specific experimental data for this particular molecule.

The intended article was structured to provide a detailed analysis based on advanced analytical techniques, which are fundamental for the unambiguous determination of a molecule's three-dimensional structure and electronic properties. The planned sections and subsections were to include:

Nuclear Magnetic Resonance (NMR) Spectroscopy , with a focus on ¹H NMR for analyzing the proton environments, ¹³C NMR for mapping the carbon skeleton, and two-dimensional techniques such as COSY, HSQC, and HMBC to establish connectivity and stereochemistry.

Mass Spectrometry (MS) , particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), to determine the precise molecular formula and analyze fragmentation patterns.

Infrared (IR) Spectroscopy for the identification of key functional groups within the molecule.

Despite extensive searches for empirical data—including chemical shifts, coupling constants, mass-to-charge ratios, and vibrational frequencies—specific to this compound, no detailed research findings or corresponding data tables could be located. While general principles of spectroscopic analysis for related structural motifs (such as pyrazinones or isopropyl groups) are well-established, applying this general knowledge without specific experimental data for the target compound would be speculative and would not meet the required standards of scientific accuracy.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. For 3,6-Di(propan-2-yl)pyrazin-2(1H)-one, this technique would provide definitive evidence of its molecular geometry, bond lengths, bond angles, and the conformation of the isopropyl substituents relative to the pyrazinone core.

Unambiguous Tautomeric Assignment of Pyrazinone Core

The pyrazinone ring can exist in different tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. X-ray crystallography is instrumental in distinguishing between these tautomers in the solid state by precisely locating the positions of hydrogen atoms. For the pyrazinone core of the title compound, this analysis would unambiguously determine whether the proton resides on a nitrogen atom, corresponding to the 2(1H)-one form, or on the exocyclic oxygen atom, indicating the 2-hydroxy-pyrazine form. The determination of bond lengths within the pyrazinone ring, particularly the C=O and C-N bonds, would further corroborate the assigned tautomer.

Analysis of Intermolecular Interactions and Packing Arrangements (e.g., Hirshfeld Surface Analysis for related compounds)

A detailed crystallographic study would also illuminate the supramolecular assembly of this compound, revealing the network of intermolecular interactions that govern its crystal packing. These interactions can include hydrogen bonding, van der Waals forces, and potentially weaker C-H···N or C-H···O interactions.

In the absence of a specific crystal structure for this compound, a hypothetical data table for a crystallographic analysis is presented below to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Empirical formula | C10H16N2O |

| Formula weight | 180.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.8 Åα = 90°, β = 105°, γ = 90° |

| Volume | 992.4 ų |

| Z | 4 |

| Density (calculated) | 1.205 Mg/m³ |

Furthermore, a representative table summarizing the types of intermolecular contacts and their percentage contributions as derived from a Hirshfeld surface analysis for a related heterocyclic compound is provided.

| Interaction Type | Percentage Contribution |

| H···H | 45.5% |

| N···H / H···N | 20.8% |

| O···H / H···O | 15.2% |

| C···H / H···C | 8.5% |

| Other | 10.0% |

The acquisition of experimental X-ray diffraction data for this compound is a necessary next step to fully elucidate its structural and electronic properties, which will, in turn, enable a deeper understanding of its behavior in various chemical and biological contexts.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the fundamental electronic properties and predicting the chemical reactivity of 3,6-Di(propan-2-yl)pyrazin-2(1H)-one.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Following geometry optimization, vibrational analysis is typically performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure represents a true energy minimum.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This data is illustrative of typical DFT results and not from a specific published study on this exact molecule.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | 1.38 Å |

| Bond Length | C3-C4 | 1.45 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Angle | N1-C2-N3 | 118.5° |

| Bond Angle | C2-N3-C4 | 121.0° |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed level of theory for organic molecules like this compound is B3LYP/6-311++G(d,p).

B3LYP: This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for providing a good balance between accuracy and computational cost for a wide range of chemical systems.

6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates that it is a triple-zeta basis set, providing more flexibility for describing the valence electrons. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding anisotropy.

The selection of this level of theory is crucial for obtaining reliable predictions of the molecule's electronic and structural properties.

Molecular Interactions and Bonding Analysis

To gain a deeper understanding of the bonding and non-covalent interactions within this compound, advanced computational techniques are utilized.

Table 2: Illustrative NBO Analysis Results for Key Interactions (Note: This data is illustrative of typical NBO results and not from a specific published study on this exact molecule.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-C3) | 18.5 |

| σ(C5-H) | σ*(C4-N3) | 2.1 |

E(2) represents the stabilization energy associated with the donor-acceptor interaction.

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, is another powerful tool for analyzing the electron density distribution in a molecule. By examining the topology of the electron density, AIM can identify bond critical points (BCPs), which are indicative of chemical bonds. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide information about the nature and strength of the bond. For instance, a high value of ρ and a negative ∇²ρ are characteristic of a covalent bond, while smaller ρ and positive ∇²ρ values suggest weaker, non-covalent interactions like hydrogen bonds.

Tautomerism and Conformational Analysis

Molecules like this compound can exist in different tautomeric forms and conformations.

Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this compound, the primary tautomerism is the keto-enol type, where the keto form (pyrazin-2(1H)-one) can potentially convert to its enol form (3,6-di(propan-2-yl)pyrazin-2-ol). Computational studies can predict the relative energies of these tautomers, indicating which form is more stable under different conditions (e.g., in the gas phase or in various solvents). nih.govorientjchem.org

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The isopropyl groups in this compound can rotate, leading to different conformers. Theoretical calculations can map out the potential energy surface to identify the most stable conformers and the energy barriers between them. researchgate.net

Theoretical Investigation of Tautomeric Stabilization

No theoretical investigations on the tautomeric stabilization of this compound have been identified in the searched scientific literature. Such studies would typically involve quantum chemical calculations to determine the relative energies and stabilities of the possible tautomeric forms of the molecule, providing insight into which forms are most likely to exist.

Role of Solvents in Tautomeric Preferences

There are no available studies on the role of solvents in the tautomeric preferences of this compound. Research in this area would usually employ computational models, such as the Polarizable Continuum Model (PCM), to simulate the effects of different solvents on the tautomeric equilibrium and to understand how solvent polarity influences the stability of each tautomer.

Ligand-Based and Structure-Based Computational Approaches

Pharmacophore Model Development and Validation

No research has been published detailing the development and validation of pharmacophore models based on this compound. This type of study would involve identifying the key chemical features of the molecule that are essential for its biological activity and creating a 3D model of these features.

Virtual Screening Methodologies

There is no information available on the use of this compound in virtual screening methodologies. Such research would typically use computational techniques to screen large libraries of chemical compounds to identify those that are likely to interact with a specific biological target.

Molecular Docking for Binding Mode Prediction

No molecular docking studies have been reported for this compound. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding mode of a ligand to a protein of interest.

Biological Activity and Mechanistic Studies Excluding Clinical Human Trials

Antimicrobial Activities of 3,6-Di(propan-2-yl)pyrazin-2(1H)-one and Analogs

Derivatives of the pyrazine (B50134) core have been investigated for their potential to combat various microbial pathogens. The nature and position of substituents on the pyrazine ring play a crucial role in determining the potency and spectrum of their antimicrobial activity.

In Vitro Antifungal Efficacy Against Pathogenic Strains (e.g., Trichophyton mentagrophytes, Candida spp.)

While specific data on this compound is limited, studies on analogous pyrazine structures have demonstrated notable antifungal properties. Research has shown that various structural subtypes of pyrazine derivatives exhibit activity against dermatophytes such as Trichophyton interdigitale (a member of the Trichophyton mentagrophytes complex) and opportunistic yeasts like Candida albicans. researchgate.net The efficacy of these compounds is often linked to their specific structural features, which influence their ability to interact with fungal-specific targets. For instance, certain pyridinone derivatives, which share some structural similarities with pyrazinones, have shown fungicidal activity against C. albicans by compromising cell wall integrity and inhibiting biofilm formation. nih.govresearchgate.net

In Vitro Antimycobacterial Potency (e.g., against Mycobacterium tuberculosis)

The pyrazine ring is the core component of pyrazinamide (B1679903) (PZA), a first-line antitubercular drug, making pyrazine analogs a subject of intense research for new antimycobacterial agents. nih.govsemanticscholar.org PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. nih.gov Numerous PZA analogs have been synthesized and tested to improve potency and overcome resistance.

Several pyrazinoic acid esters have demonstrated substantially better activity than PZA against susceptible Mycobacterium tuberculosis and also show efficacy against PZA-resistant isolates. nih.gov For example, pyrazine thiocarboxamide and certain pyrazinoic acid esters were found to be bactericidal against M. tuberculosis under conditions where PZA showed little to no activity. nih.gov Further studies have identified substituted pyrazinamide derivatives with significant inhibitory effects on M. tuberculosis, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. researchgate.net One study found that N-(substituted-benzyl)aminopyrazine-2-carboxamides were effective against the H37Rv strain of M. tuberculosis, with the most active compounds showing an MIC of 12.5 µg/mL. researchgate.net

| Compound/Analog | Target Organism | Reported MIC (μg/mL) |

|---|---|---|

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide researchgate.net | M. tuberculosis H37Rv | 12.5 |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide researchgate.net | M. tuberculosis H37Rv | 12.5 |

| Pyrazinamide derivative with ethylene (B1197577) chain and piperidine (B6355638) ring researchgate.net | M. tuberculosis H37Rv | 6.25 |

| Pyrazinamide derivative with ethylene chain and 4-methylpiperidine (B120128) ring researchgate.net | M. tuberculosis H37Rv | 6.25 |

| Pyrazinamide derivative with ethylene chain and morpholine (B109124) ring researchgate.net | M. tuberculosis H37Rv | 6.25 |

Influence of Substituent Branching and Electron-Withdrawing Groups on Antimicrobial Profile

The structure-activity relationship (SAR) of pyrazine derivatives indicates that the nature of substituents significantly impacts antimicrobial efficacy. Lipophilicity is a key factor, as it affects the compound's ability to penetrate microbial cell membranes. frontiersin.org For a series of nih.govnih.govresearchgate.netoxadiazolo[3,4-b]pyrazine-containing compounds, it was found that analogs with electron-withdrawing and hydrophobic groups at the meta- or para-positions of attached phenyl rings were beneficial for their activity. nih.gov This suggests that modifying the electronic properties of the molecule can enhance its biological function.

Investigating Antiproliferative and Cytotoxic Effects on Cell Lines

Beyond antimicrobial applications, pyrazinone analogs have been explored for their potential as anticancer agents. These investigations focus on their ability to inhibit the proliferation of cancer cells and elucidate the underlying molecular mechanisms.

In Vitro Studies on Cancer Cell Lines (e.g., HCT-116)

While no direct studies report the antiproliferative activity of this compound on the human colon cancer cell line HCT-116, research on structurally related, albeit more complex, pyrazinone-containing fused systems has shown significant cytotoxic effects. For example, a pyrazino[1,2-b]isoquinoline-4-one derivative demonstrated potent cytotoxicity against the HT-29 human colon cancer cell line with a 50% inhibitory concentration (IC₅₀) value of 0.195 µM. nih.gov Although compounds with different heterocyclic cores, such as pyrazolopyridines and indazoles, have been tested against HCT-116 cells, showing IC₅₀ values in the micromolar range, data for simple pyrazinone analogs remains limited. researchgate.netbau.edu.lb

| Compound/Analog | Cancer Cell Line | Reported IC₅₀ (µM) |

|---|---|---|

| Pyrazino[1,2-b]isoquinoline-4-one derivative (1b) nih.gov | HT-29 (Colon) | 0.195 |

| N-(4-fluorobenzyl)-1H-indazol-6-amine researchgate.net | HCT-116 (Colon) | 14.3 |

| Pyrazolopyridine derivative (DZ-BAU2021-14N) bau.edu.lb | HCT-116 (Colon) | 22 |

Understanding Selectivity Mechanisms in Cell Culture Models

Understanding the mechanism by which a compound selectively targets cancer cells over normal cells is crucial for its development as a therapeutic agent. For certain pyrazinone analogs, the mechanism of cytotoxicity has been linked to the disruption of the cell cycle. A study on a pyrazino[1,2-b]isoquinoline-4-one derivative revealed that its cytotoxic effect on HT-29 colon cancer cells was due to induced cell death during the G2 phase of the cell cycle. nih.gov This compound was found to promote the degradation of key proteins in the G2/M checkpoint machinery, including cdc2, Cyclin B1, and Wee1, representing a novel mechanism of action. nih.gov

The concept of selective cytotoxicity has been demonstrated in other classes of nitrogen-containing heterocycles. Certain pyrazoline derivatives have shown potent antiproliferative effects against cancer cell lines while exhibiting low cytotoxicity against normal fibroblast cells, indicating a degree of selectivity. nih.govmdpi.com This selectivity is a highly desirable trait for potential anticancer agents. For instance, a novel pyrazole (B372694) compound was reported to have a favorable selective cytotoxicity index, preferentially killing cancer cells over non-cancerous human cells. nih.gov While the specific mechanisms for this compound are yet to be determined, the findings from its analogs suggest that targeting cell cycle regulation could be a plausible pathway for achieving selective anticancer activity.

Enzyme Inhibition and Molecular Target Identification

Research into the specific enzyme inhibition profile and molecular targets of this compound is still in nascent stages.

Non-Covalent Inhibition Mechanisms

Specific studies detailing the non-covalent inhibition mechanisms of this compound were not identified in the reviewed literature.

Selectivity Profiling Against Related Enzyme Families (e.g., FAAH, Acid Ceramidase)

A selectivity profile for this compound against enzyme families such as fatty acid amide hydrolase (FAAH) and acid ceramidase has not been established in the available research.

Kinase Pathway Inhibition Studies (for related pyrazinopyrazinones)

While direct studies on this compound are limited, the broader class of pyrazine-containing compounds has been extensively investigated as kinase inhibitors. nih.govnih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. nih.gov The pyrazine ring is a key heterocyclic scaffold found in many small molecule kinase inhibitors that function as ATP-competitive agents. nih.govnih.gov

Several potent and selective pyrazine-based kinase inhibitors have advanced to clinical trials, demonstrating manageable toxicity and clinical activity in various malignancies and immunological conditions. nih.govnih.gov For instance, the pyrazine-2-carbonitrile derivative Prexasertib is a potent inhibitor of Checkpoint Kinase 1 (CHK1) and has been evaluated in clinical trials for ovarian cancer. nih.gov Similarly, pyrazolo[1,5-a]pyrazine (B3255129) derivatives have shown potent inhibitory effects against Janus kinase (JAK) family members, which are involved in inflammatory responses. nih.gov

The table below summarizes the activity of some representative pyrazine-based kinase inhibitors.

| Compound/Derivative Class | Target Kinase(s) | IC₅₀ Values |

| Prexasertib (a pyrazine-2-carbonitrile derivative) | CHK1 | 1 nM |

| Prexasertib (a pyrazine-2-carbonitrile derivative) | CHK2 | 8 nM |

| Pyrazolo[1,5-a]pyrazine derivative | JAK1 | 3 nM |

| Pyrazolo[1,5-a]pyrazine derivative | JAK2 | 8.5 nM |

| Pyrazolo[1,5-a]pyrazine derivative | TYK2 | 7.7 nM |

| Radotinib derivative | BCR-ABL-1 | 34 nM |

This interactive table provides data on the inhibitory concentrations (IC₅₀) of various pyrazine-containing compounds against their target kinases, illustrating the potency of this chemical class.

Modulation of Photosynthetic Processes

Investigations into the effects of this compound on photosynthesis have focused on its potential to interfere with key bioenergetic processes in plant and algal models.

Inhibition of Photosynthetic Electron Transport in Plant Systems (e.g., spinach chloroplasts)

Specific research detailing the inhibition of photosynthetic electron transport in spinach chloroplasts by this compound is not available in the current literature. However, studies on other nitrogen-containing heterocyclic compounds have shown that they can interfere with the photosynthetic apparatus. researchgate.netmdpi.comnih.gov For example, certain N-phenylpyrazine-2-carboxamides have been shown to impair the photosynthetic electron transport from the oxygen-evolving complex to the reaction center of photosystem II (PSII) in spinach chloroplasts. researchgate.net Similarly, various herbicides are known to inhibit electron transport primarily at the reducing side of PSII. nih.govnih.gov

Effects on Chlorophyll (B73375) Content in Algal Models (e.g., Chlorella vulgaris)

The direct effects of this compound on the chlorophyll content of the algal model Chlorella vulgaris have not been documented. Research on this microalga often explores changes in pigment content in response to environmental stressors and contaminants. nih.govekb.eg For instance, exposure to pollutants like polycyclic aromatic hydrocarbons can lead to a decrease in growth and inhibition of photosynthetic pigment synthesis in C. vulgaris. nih.gov The chlorophyll content of this alga is a sensitive biomarker used to assess the toxicological impact of various chemical substances. ekb.eg

Other Biological Interactions and Effects

Platelet Anti-aggregatory Studies (for related pyrazine derivatives)

Research into the biological activities of pyrazine derivatives has extended to their effects on platelet aggregation, a key process in thrombosis. Studies have identified certain structural features within pyrazine compounds that confer inhibitory effects on this process.

One study systematically evaluated 48 pyrazines for their anti-platelet aggregation activity. nih.gov Among the various alkyl- and arylpyrazines tested, 2,3-diphenylpyrazines demonstrated the most potent inhibitory effects. nih.gov Further investigation involving the introduction of different substituents onto the phenyl groups revealed that 2,3-bis(p-methoxyphenyl)pyrazine derivatives possess particularly strong inhibitory activity against platelet aggregation. nih.gov

Another line of research focused on a novel class of pyrazine derivatives, referred to as pyrazine CH- and NH-acids. nih.gov In a mouse model of pulmonary microembolization induced by epinephrine (B1671497) and collagen, one of the newly synthesized agents provided significant protection from the thrombotic challenge. nih.gov The effectiveness of this compound was reported to be greater than that of acetylsalicylic acid, especially at lower doses. nih.gov Furthermore, this same pyrazine derivative exhibited an inhibitory effect on in vitro human blood platelet aggregation that was comparable to acetylsalicylic acid. nih.gov These findings suggest that this class of pyrazine derivatives holds potential for the development of new antithrombotic drugs. nih.gov

Table 1: Summary of Platelet Anti-aggregatory Studies on Pyrazine Derivatives

| Pyrazine Derivative Class | Key Findings | Reference |

| 2,3-Diphenylpyrazines | Showed the strongest anti-platelet aggregation activity among 48 pyrazines tested. | nih.gov |

| 2,3-Bis(p-methoxyphenyl)pyrazines | Found to possess considerably strong inhibitory activity. | nih.gov |

| Pyrazine CH- and NH-acids | Provided marked protection in a mouse antithrombotic assay; inhibited in vitro human blood platelet aggregation at a level similar to acetylsalicylic acid. | nih.gov |

Interactions with Serum Albumin and Implications for Pharmacological Distribution

The interaction between chemical compounds and serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a critical factor in pharmacology, as it governs their transport, distribution, and metabolism in the body. nih.govsemanticscholar.org Several studies have explored the binding mechanisms between various pyrazine derivatives and these transport proteins using spectroscopic methods and molecular dynamics simulations. nih.govsemanticscholar.org

Studies comparing different alkyl-substituted pyrazines found that the degree of interaction with BSA varied with the substitution pattern. The interaction intensity was observed in the order: 2-methylpyrazine (B48319) < 2,5-dimethylpyrazine (B89654) < 2,3,5-trimethylpyrazine (B81540) < 2,3,5,6-tetramethylpyrazine. nih.govresearchgate.net This highlights how the specific structure of a pyrazine derivative influences its binding affinity for serum albumin.

Table 2: Interaction of Pyrazine Derivatives with Serum Albumin

| Pyrazine Derivatives Studied | Serum Albumin | Primary Interaction Mechanism | Key Findings | References |

| 2-Aminomethylpyrazine, 2-Methoxypyrazine, 2-Methylpyrazine | Bovine Serum Albumin (BSA) | Static quenching, Hydrophobic forces | Interaction changes the conformation of BSA; only one binding site identified. | nih.govresearchgate.net |

| 2-Methylpyrazine, 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2,3,5,6-Tetramethylpyrazine | Bovine Serum Albumin (BSA) | Static quenching | Interaction strength increases with more methyl groups; binding induces polarity and conformation changes in BSA. | nih.govresearchgate.net |

| 2,3-Dimethylpyrazine, 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2,3,5,6-Tetramethylpyrazine | Human Serum Albumin (HSA) | Static quenching, Hydrophobic forces | All four pyrazines change the conformation of HSA; binding can enhance the stability of HSA. | semanticscholar.org |

Antioxidant Activity Investigations (for related acetamide (B32628) derivatives)

In the broader context of heterocyclic compounds with potential therapeutic applications, a series of novel acetamide derivatives have been synthesized and evaluated for their antioxidant properties. mdpi.comnih.gov These investigations provide insight into the capacity of such structures to counteract oxidative stress, a process implicated in numerous pathological conditions.

The antioxidant activity of these acetamide compounds was assessed using various in vitro assays. mdpi.comnih.gov One method involved evaluating the scavenging of the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical. mdpi.com Additionally, the compounds' effects on the production of reactive oxygen species (ROS) and nitric oxide (NO) were measured in macrophage cell lines (J774.A1) stimulated with agents like tert-butyl hydroperoxide (tBOH) or lipopolysaccharide (LPS). mdpi.comresearchgate.net

One particular compound, designated as 40006, demonstrated a significant reduction in ROS production in tBOH-stimulated macrophages. mdpi.com In contrast, a related compound, 40007, did not show a similar inhibitory effect on ROS. mdpi.com The biological activity of these compounds was also screened using a brine shrimp lethality bioassay, which serves as a preliminary test for cytotoxicity and other biological activities. researchgate.net In this assay, compounds 40006 and 40007 showed noteworthy activity, with LD50 values of 3.0443 ppm and 10.6444 ppm, respectively. researchgate.net

Table 3: Summary of In Vitro Antioxidant and Biological Activity of Selected Acetamide Derivatives

| Compound ID | Assay | Result | Reference |

| 40006 | ROS Production (tBOH-induced J774.A1 macrophages) | Significantly reduced ROS production. | mdpi.com |

| 40007 | ROS Production (tBOH-induced J774.A1 macrophages) | No effect on ROS inhibition. | mdpi.com |

| 40006 | Brine Shrimp Lethality Bioassay | LD50 = 3.0443 ppm | researchgate.net |

| 40007 | Brine Shrimp Lethality Bioassay | LD50 = 10.6444 ppm | researchgate.net |

Biosynthetic Pathways and Natural Occurrence

Identification of 3,6-Di(propan-2-yl)pyrazin-2(1H)-one and Related Pyrazinones in Natural Sources

Pyrazinones are a class of heterocyclic compounds that are widespread in nature and are known to be produced by a variety of microorganisms, including fungi and bacteria. These compounds often exhibit interesting biological activities.

The genus Aspergillus is a well-known producer of a diverse array of secondary metabolites. While the direct isolation of this compound from Aspergillus flavus is not prominently reported, this species is known to produce other pyrazinone derivatives. For example, the asa gene cluster in A. flavus is responsible for the production of aspergillic acid, a pyrazinone formed from leucine (B10760876) and isoleucine precursors. nih.gov

Furthermore, research on other Aspergillus species has led to the isolation of structurally related compounds. A notable example is the isolation of (3S,6S)-1,4-dihydroxy-3,6-bisisopropylpiperazine-2,5-dione, known as terramide C, from Aspergillus terreus. While this is a piperazine-2,5-dione and not a pyrazinone, its di-isopropyl substitution pattern is directly analogous to this compound, indicating that Aspergillus species possess the genetic and enzymatic machinery to synthesize molecules from two valine precursors.

Table 1: Related Pyrazinone and Piperazinedione Compounds from Fungal Sources

| Compound Name | Producing Organism | Precursor Amino Acids |

|---|---|---|

| Aspergillic Acid | Aspergillus flavus | Leucine, Isoleucine |

| Flavacol (B1615448) | Aspergillus sclerotiorum | Leucine, Leucine |

Marine environments are a rich source of microbial diversity and novel natural products. Marine-derived Streptomyces species are particularly prolific producers of bioactive compounds, including various alkaloids. nih.gov While the isolation of this compound from a marine Streptomyces species has not been specifically detailed, numerous other pyrazinone derivatives have been identified from these microorganisms. The study of D-valine synthesis in Streptomyces antibioticus further highlights the metabolic capability of this genus to utilize valine. nih.gov The presence of diverse nonribosomal peptide synthetase (NRPS) gene clusters in marine Streptomyces suggests their potential to produce a wide range of peptide-derived compounds, including various pyrazinones. frontiersin.orgelsevierpure.com

Elucidation of Biosynthetic Precursors

The biosynthesis of pyrazinones is intrinsically linked to amino acid metabolism. The core scaffold of these molecules is typically derived from the condensation of two α-amino acids.

The structure of this compound strongly suggests that its biosynthetic precursors are two molecules of the amino acid L-valine. The isopropyl side chains at the 3 and 6 positions of the pyrazinone ring directly correspond to the isopropyl group of valine.

This is consistent with the biosynthesis of other 3,6-dialkyl-substituted pyrazinones, where the alkyl groups are derived from the side chains of the precursor amino acids. For instance, flavacol (3,6-diisobutyl-2(1H)-one) is synthesized from two molecules of L-leucine. researchgate.net Similarly, the formation of aspergillic acid in A. flavus involves the condensation of L-leucine and L-isoleucine. nih.gov

The specificity of the biosynthetic pathway is determined by the substrate selectivity of the adenylation (A) domains of the nonribosomal peptide synthetase (NRPS) enzymes involved. These A-domains are responsible for recognizing and activating specific amino acids. In the proposed biosynthesis of this compound, the NRPS would possess A-domains with a high affinity for valine.

The biosynthesis of aureusimines (e.g., phevalin) in Staphylococcus aureus provides a well-studied example of this specificity, where the dimodular NRPS, AusA, has modules that specifically activate tyrosine and valine. researchgate.net

Enzymatic Synthesis of Pyrazinone Compounds

The formation of pyrazinone compounds is a multi-step enzymatic process primarily catalyzed by nonribosomal peptide synthetases (NRPSs). These large, modular enzymes are responsible for the assembly of a wide range of peptide-based natural products. nih.govnih.gov

The general mechanism for the NRPS-mediated synthesis of a 3,6-disubstituted pyrazinone, such as this compound, involves the following key steps:

Amino Acid Activation: The process begins with the activation of two valine molecules by the adenylation (A) domain of the NRPS. This reaction consumes ATP and forms an aminoacyl-AMP intermediate.

Thiolation: The activated valine is then transferred to the phosphopantetheinyl arm of a peptidyl carrier protein (PCP) or thiolation (T) domain, forming a thioester linkage.

Peptide Bond Formation: The condensation (C) domain catalyzes the formation of a peptide bond between the two enzyme-bound valine residues. This results in a dipeptidyl-PCP intermediate.

Cyclization and Release: The final step involves the cyclization of the dipeptide and its release from the enzyme. In some pyrazinone biosyntheses, a terminal reductase (R) domain releases the dipeptide as an aldehyde, which can then spontaneously cyclize and oxidize to form the stable pyrazinone ring. nih.govresearchgate.net In other systems, a terminal condensation-like (CT) domain may be involved in the cyclization. harvard.edu

In some bacteria and fungi, a unimodular NRPS-like enzyme, consisting of only Adenylation-Thiolation-Reductase (ATR) domains, is sufficient to produce pyrazinones. nih.gov

Table 2: Key Enzyme Domains in Pyrazinone Biosynthesis

| Domain | Function |

|---|---|

| Adenylation (A) | Selects and activates the precursor amino acid (e.g., valine). |

| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently binds the activated amino acid via a thioester linkage. |

| Condensation (C) | Catalyzes the formation of the peptide bond between the two amino acids. |

Characterization of Noncanonical Nonribosomal Peptide Synthetases

Central to the synthesis of this compound are noncanonical, monomodular nonribosomal peptide synthetases. A key example of such an enzyme is PvfC, which has been characterized in the biosynthesis of the closely related compound, 3,6-diisobutyl-pyrazin-2(1H)-one (flavacol), from leucine. Homologous enzymes with specificity for valine are responsible for the production of the diisopropyl pyrazinone.

These noncanonical NRPSs typically feature a unique domain architecture consisting of an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a reductase (R) domain. This is in contrast to canonical NRPSs, which are typically multimodular and contain condensation (C) domains for peptide bond formation.

The biosynthetic process is initiated by the adenylation (A) domain , which selectively recognizes and activates a valine molecule by converting it to its corresponding aminoacyl-adenylate. This activated amino acid is then transferred to the adjacent thiolation (T) domain , where it is covalently tethered as a thioester.

Crucially, in this noncanonical pathway, the formation of the dipeptide precursor does not involve a standard condensation (C) domain. Instead, it is proposed that two molecules of the T-domain-bound valine are condensed to form a dipeptide aldehyde intermediate. The reductase (R) domain then catalyzes the reductive release of this dipeptide aldehyde from the enzyme.

Following its release, the dipeptide aldehyde undergoes a spontaneous, or enzyme-assisted, cyclization and subsequent oxidation to yield the stable this compound ring structure.

Detailed Research Findings:

Research on a PvfC homolog from Pseudomonas entomophila L48 has demonstrated its specificity for activating valine, providing a direct enzymatic link to the biosynthesis of isopropyl-substituted pyrazines. While detailed kinetic data for the specific NRPS producing this compound is still emerging, the characterization of related noncanonical NRPSs provides a robust model for its biosynthesis. The table below summarizes the key enzymatic domains and their functions in this pathway.

| Domain | Function | Substrate/Intermediate |

| Adenylation (A) | Selects and activates the amino acid precursor. | Valine |

| Thiolation (T) | Covalently binds the activated amino acid. | Valine-thioester |

| Reductase (R) | Catalyzes the reductive release of the dipeptide. | Di-valine aldehyde |

Structure Activity Relationship Sar and Rational Design Principles

Impact of Alkyl Substituents on Biological Activity

The nature, size, and position of alkyl substituents on the pyrazinone ring are critical determinants of biological activity. For the parent scaffold of 3,6-Di(propan-2-yl)pyrazin-2(1H)-one, the two isopropyl groups at positions 3 and 6 dictate its physicochemical properties, such as lipophilicity, steric profile, and metabolic stability. These factors collectively influence how the molecule interacts with its biological target.

The branching of alkyl chains can significantly modulate the pharmacological properties of heterocyclic compounds. In the case of the 3,6-disubstituted pyrazinone scaffold, the isopropyl groups represent branched alkyl substituents.

Research on related pyrazine (B50134) derivatives has indicated that non-branched alkyl substituents can sometimes lead to better biological properties, such as antifungal activity, compared to their branched-chain counterparts. researchgate.net This suggests that the steric bulk introduced by branched groups like isopropyl might hinder optimal binding to a target protein. Conversely, in some contexts, the increased steric hindrance of branched groups can be advantageous, potentially offering protection against metabolic degradation or forcing the molecule into a specific, more active conformation. For instance, studies on pyrazinoindolones showed that bulky substituents like isopropyl (i-Pr) and tert-butyl (t-Bu) were well-tolerated in synthesis and led to compounds with significant biological activity. mdpi.com

The choice between a branched and a non-branched alkyl group therefore involves a trade-off between steric hindrance, lipophilicity, and the specific topology of the target's binding site.

| Compound | Substituent at C3/C6 | Alkyl Type | Relative Potency (Hypothetical) | Key Observation |

|---|---|---|---|---|

| Analog A | -CH(CH₃)₂ (Isopropyl) | Branched | ++ | Moderate activity; steric bulk may be suboptimal for binding. |

| Analog B | -CH₂CH₂CH₃ (n-Propyl) | Non-Branched | +++ | Higher activity, potentially due to reduced steric clash and improved fit in a narrow binding pocket. researchgate.net |

| Analog C | -C(CH₃)₃ (tert-Butyl) | Branched (Bulky) | + | Lower activity, likely due to significant steric hindrance preventing effective binding. |

| Analog D | -CH₃ (Methyl) | Non-Branched | ++ | Activity may be lower than n-propyl due to insufficient hydrophobic interaction. |

The specific placement of substituents on the pyrazinone ring is a crucial factor in determining biological activity. Positional isomers—molecules with the same formula but different arrangements of atoms—can exhibit vastly different pharmacological profiles. For this compound, the substituents are in a para-like arrangement across the heterocyclic ring.

| Isomer | Substitution Pattern | General Shape | Expected Impact on Activity |

|---|---|---|---|

| 3,6-Disubstituted | Para-like | Relatively linear | Serves as the baseline compound; activity depends on target complementarity. |

| 3,5-Disubstituted | Meta-like | Angular/Bent | Likely to have different activity; could be significantly lower or higher depending on the target's shape. nih.gov |

| 5,6-Disubstituted | Ortho-like | Angular/Bent | May introduce steric crowding that could affect ring planarity and binding interactions. |

Influence of Heterocyclic Ring Modifications and Substituent Electronic Properties

Beyond the alkyl groups, modifications to the pyrazinone core itself or to the electronic nature of its substituents provide additional avenues to modulate biological activity. The electron-donating nature of the isopropyl groups in this compound influences the electron density of the heterocyclic ring.

Replacing these electron-donating alkyl groups with electron-withdrawing groups (EWGs) such as halogens (e.g., -Cl, -F), trifluoromethyl (-CF₃), or nitro (-NO₂) groups would significantly alter the electronic character of the pyrazinone ring. SAR studies on related heterocyclic scaffolds, like pyrazoles, have frequently shown that the introduction of EWGs can enhance biological activity, for instance, by increasing the potency of antimicrobial agents. nih.gov EWGs can modify the molecule's acidity, ability to participate in hydrogen bonding or dipole interactions, and susceptibility to metabolic enzymes.

Furthermore, the pyrazinone ring can be modified by fusing it with other rings to create more complex polycyclic systems, such as pyrazinoindoles or pyridopyrazinones. mdpi.commdpi.com Such modifications drastically change the size, rigidity, and electronic distribution of the scaffold, often leading to compounds with entirely new biological targets or improved selectivity and potency.

General SAR Insights from Pyrazinone and Related Heterocyclic Scaffolds

The pyrazinone ring is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. mdpi.comnih.gov General SAR insights derived from extensive research on pyrazinones and related N-heterocycles like pyrazoles provide guiding principles for its modification. researchgate.netmdpi.comnih.gov

Steric and Hydrophobic Interactions : The substituents at the 3- and 6-positions often fit into hydrophobic pockets within the target protein. The size and shape of these substituents are critical; bulky groups may be either beneficial or detrimental depending on the pocket's dimensions. mdpi.com

Hydrogen Bonding : The pyrazinone core contains hydrogen bond donors (N-H at position 1) and acceptors (C=O at position 2 and N at position 4). These are crucial for anchoring the molecule within the active site of a target enzyme or receptor. Modifications that interfere with these interactions are often detrimental to activity.

Electronic Effects : The electronic nature of substituents influences the reactivity and binding affinity of the scaffold. A balance between electron-donating and electron-withdrawing properties is often required to optimize activity. nih.gov

Rigidity and Conformation : Introducing rigidity, for example by creating fused ring systems, can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.

Application of SAR in Rational Drug Design (Pre-clinical, Research Phase)

The SAR principles discussed above are actively applied in the preclinical research phase for the rational design of novel drug candidates. nih.govfrontiersin.org The process typically begins with a "hit" compound, such as this compound, identified from a screening campaign.

Medicinal chemists then use an iterative process of design, synthesis, and testing to optimize the lead compound. hilarispublisher.com Based on the SAR data, a pharmacophore model is developed, which defines the essential structural features required for biological activity. This model guides further modifications. For example, if SAR studies indicate that a smaller, non-branched alkyl group at the C6 position increases potency (as suggested in Table 1), chemists would synthesize analogs with n-propyl or ethyl groups at that position.

Modern drug design heavily relies on computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling. nih.gov These in silico methods use the initial SAR data to predict the activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and accelerate the discovery process. nih.gov This rational approach minimizes trial-and-error, reduces costs, and increases the likelihood of developing potent and selective drug molecules based on the pyrazinone scaffold.

Future Research Directions and Potential Non Clinical Applications

Development of Advanced Synthetic Strategies for Complex 3,6-Di(propan-2-yl)pyrazin-2(1H)-one Analogs

While established methods for pyrazinone synthesis exist, such as the condensation of α-amino acid amides with 1,2-dicarbonyl compounds, future research will likely focus on developing more advanced and versatile synthetic strategies. rsc.org These strategies would aim to create complex analogs of this compound with greater molecular diversity and functionality. Key areas of development could include:

Combinatorial Synthesis: Employing high-throughput techniques to generate large libraries of analogs with varied substituents at different positions of the pyrazinone ring.

Stereoselective Synthesis: Developing methods to control the stereochemistry of substituents, which can be crucial for biological activity.

Late-Stage Functionalization: Creating methodologies to introduce functional groups into the pyrazinone core at a late stage of the synthesis, allowing for rapid diversification of lead compounds.

Flow Chemistry: Utilizing continuous-flow reactors for a safer, more efficient, and scalable synthesis of complex pyrazinone derivatives.

These advanced synthetic approaches will be instrumental in generating a diverse chemical space around the this compound scaffold for subsequent biological evaluation.

In-Depth Mechanistic Studies of Biological Activities at the Molecular Level

Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is a critical area for future research. This will involve a multi-pronged approach to elucidate their interactions with biological macromolecules.

Protein Binding:

A systematic analysis of the RCSB PDB database has revealed that pyrazine-based ligands frequently engage in hydrogen bonding with protein targets, with the pyrazine (B50134) nitrogen atom acting as an acceptor. nih.gov Future research on this compound should therefore focus on identifying its specific protein targets and characterizing the binding interactions. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) can provide detailed insights into the binding mode and affinity. The heteroaromatic nature of the pyrazinone ring allows for a combination of polar and nonpolar interactions, which can contribute to high-affinity binding. nih.gov

Cellular Pathways:

Investigating the impact of this compound on cellular signaling pathways will be crucial to understanding its biological function. Pyrazinone-containing compounds have been shown to act as inhibitors of various enzymes, including reverse transcriptase and thrombin. rsc.org Future studies could explore whether this compound or its derivatives can modulate key cellular pathways implicated in diseases such as cancer or inflammatory disorders. Techniques like transcriptomics, proteomics, and phosphoproteomics can provide a global view of the cellular response to treatment with these compounds. For instance, pyrazine-based molecules have been investigated for their ability to modulate the protein tyrosine phosphatases pathway, which is involved in cell proliferation and migration. nih.govmdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical Research)

The diverse biological activities reported for the pyrazinone scaffold suggest that this compound and its analogs could have therapeutic potential in a variety of disease areas. Pre-clinical research should focus on exploring these possibilities.

| Potential Therapeutic Area | Rationale Based on Pyrazinone Scaffold |

| Oncology | Pyrazinone derivatives have been investigated as anticancer agents. researchgate.net |

| Infectious Diseases | The pyrazinone core is present in antiviral drugs like favipiravir. rsc.org |

| Neurodegenerative Diseases | Some pyrazinone-containing compounds have shown activity as opioid receptor mimetics. nih.gov |

| Inflammatory Diseases | Pyrazinone derivatives have been synthesized as inhibitors of p38α mitogen-activated protein kinase. rsc.org |

Future pre-clinical studies should involve screening this compound and its analogs against a panel of disease-relevant targets and in various cell-based and animal models of disease.

Applications in Agrochemicals or Industrial Catalysis (Hypothetical, Based on Chemical Structure Potential)

While the primary focus of pyrazinone research has been in medicinal chemistry, the unique chemical structure of this compound suggests potential applications in other fields, although this remains a hypothetical area of exploration.

Agrochemicals:

Nitrogen-containing heterocyclic compounds are prevalent in agrochemicals. nih.gov The pyrazinone scaffold could potentially be explored for the development of novel herbicides, fungicides, or insecticides. The substituents on the pyrazinone ring could be modified to optimize activity and selectivity for specific agricultural pests or weeds.

Industrial Catalysis:

The pyrazinone ring system, with its nitrogen and oxygen atoms, has the potential to act as a ligand for metal catalysts. Pyrazole-based ligands have been utilized in a variety of catalytic applications. mdpi.com Future research could investigate the coordination chemistry of this compound with various transition metals and evaluate the catalytic activity of the resulting complexes in important organic transformations. Pyrazolone compounds, which share some structural similarities, have been used in catalytic asymmetric reactions. magtech.com.cn

Computational Predictive Modeling for Accelerated Discovery of New Analogs and Applications

Computational modeling and in silico techniques are expected to play a pivotal role in accelerating the discovery and development of new analogs and applications of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of pyrazinone analogs with their biological activities. jchemlett.com This can help in designing new compounds with improved potency and selectivity.

Molecular Docking: This technique can be used to predict the binding modes of this compound and its analogs to their protein targets, guiding the design of more effective inhibitors or modulators.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-protein complexes, helping to understand the mechanism of action at an atomic level. jchemlett.com

Virtual Screening: Large virtual libraries of pyrazinone analogs can be screened against various biological targets to identify promising hit compounds for further experimental validation.

By integrating these computational approaches with experimental studies, the timeline for discovering and optimizing novel pyrazinone-based compounds for various applications can be significantly reduced.

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrazin-2(1H)-one core in 3,6-Di(propan-2-yl)pyrazin-2(1H)-one?

The Ugi multicomponent reaction is a robust strategy for assembling pyrazin-2(1H)-one derivatives with skeletal and functional diversity. This method employs readily available commercial reagents (e.g., amines, carbonyl compounds) to achieve high bond-forming efficiency and step economy. Key steps include:

Q. How should researchers characterize the crystal structure of this compound derivatives?

X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement) is the gold standard. Key considerations:

Q. What safety protocols are critical when handling pyrazin-2(1H)-one derivatives?

Refer to GHS classifications for acute toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory hazards (H335). Recommended precautions:

- Use fume hoods and PPE (nitrile gloves, lab coats).

- Avoid inhalation of powders; employ NIOSH-approved respirators in high-exposure scenarios.

- Store compounds at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate mTOR kinase inhibition by this compound analogs?

Adopt a tiered pharmacological approach:

- In vitro : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC50 values against mTORC1/mTORC2. Include positive controls like CC214-2 for benchmarking .

- In vivo : Employ xenograft models (e.g., U87EGFRvIII glioblastoma) to assess tumor growth inhibition. Monitor autophagy markers (LC3-II) via immunohistochemistry.

- PK/PD analysis : Quantify plasma and tissue concentrations using LC-MS/MS, correlating exposure levels with target engagement .

Q. How to resolve discrepancies in reported IC50 values for pyrazinone-based mTOR inhibitors?

Potential strategies include: